molecular formula C15H21NO3 B1193444 Pyridoxatin CAS No. 135529-30-5

Pyridoxatin

Katalognummer: B1193444
CAS-Nummer: 135529-30-5
Molekulargewicht: 263.33 g/mol
InChI-Schlüssel: OQJADHLOEAOIGC-LSCVPOLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxatin typically involves the use of 1,3-oxazole derivatives. The process is a two-stage reaction:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of symmetric ethylene derivatives as dienophiles is common in industrial settings to ensure high yields and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Pyridoxatin has shown promising results as an antimicrobial agent against various pathogens:

  • Acinetobacter baumannii : Recent studies indicate that this compound exhibits significant antimicrobial activity against drug-resistant strains of A. baumannii, with a minimum inhibitory concentration (MIC) of 38 μM, comparable to the antibiotic levofloxacin (MIC 28 μM) . In vivo studies using the Galleria mellonella model demonstrated that this compound had minimal toxicity and maintained efficacy against this pathogen .
  • Staphylococcus aureus : this compound has also demonstrated antibacterial activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus, further supporting its potential as a lead compound in antibiotic development .
  • Escherichia coli : The compound has been reported to inhibit E. coli, showcasing its broad-spectrum antibacterial properties .

Anticancer Activity

This compound's cytotoxic effects have been explored in various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies revealed that this compound possesses significant cytotoxic activity against human cancer cell lines, with an IC50 value of 15.2 µM against gelatinase A, an enzyme implicated in cancer metastasis . This suggests potential utility in cancer therapeutics by targeting specific biochemical pathways.
  • Mechanism of Action : The proposed mechanism involves the inhibition of gelatinase A, which is crucial for tumor invasion and metastasis. This inhibition could be vital for developing new anticancer strategies .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound across different experimental models:

StudyPathogen/Cell LineMIC/IC50 ValueModel UsedFindings
A. baumannii38 μMGalleria mellonellaMinimal toxicity; effective in vivo
Human Cancer Cells15.2 µMIn vitroStrong cytotoxicity; targets gelatinase A
E. coliNot specifiedIn vitroDemonstrated antibacterial activity

Vergleich Mit ähnlichen Verbindungen

Pyridoxatin kann mit anderen Dihydroxypyridinen und Pyridonen verglichen werden:

    Ähnliche Verbindungen: Pyridoxin, Pyridoxal, Pyridoxamin.

    Einzigartigkeit: Pyridoxatins einzigartige Struktur, mit seinem 6-Ethenyl-2,4-Dimethylcyclohexyl-Substituenten, unterscheidet es von anderen ähnlichen Verbindungen.

This compound sticht aufgrund seiner vielseitigen Anwendungen und seiner einzigartigen chemischen Struktur heraus, was es zu einer wertvollen Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung und Industrie macht.

Biologische Aktivität

Pyridoxatin is a natural compound derived from fungi, specifically isolated from species such as Acremonium and Tolypocladium. It has garnered attention due to its diverse biological activities, particularly its antimicrobial properties against various pathogens, including drug-resistant strains. This article explores the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and potential therapeutic applications.

In Vitro Studies

This compound has demonstrated significant antimicrobial activity in vitro against several pathogens. Notably, it was tested against Acinetobacter baumannii , a critical pathogen known for its antibiotic resistance. The minimum inhibitory concentration (MIC) of this compound against A. baumannii was found to be 38 µM , which is slightly higher than that of levofloxacin (27.7 µM), a standard antibiotic used in clinical settings .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µM)Comparison AntibioticMIC (µM)
Acinetobacter baumannii38Levofloxacin27.7
Candida albicans1-4N/AN/A

In addition to A. baumannii, this compound exhibited antifungal activity against multiple Candida species with MIC values ranging from 1-4 µg/ml . This broad-spectrum efficacy highlights this compound's potential as a lead compound for developing new antimicrobial agents.

In Vivo Studies

The in vivo efficacy of this compound was evaluated using a Galleria mellonella model, which is commonly used for assessing the toxicity and efficacy of antimicrobial agents. At a dosage of 150 mg/kg , this compound showed minimal toxicity with a survival rate of 90% after five days and demonstrated significant antimicrobial efficacy with 50% survival in infected larvae .

This compound's mechanism of action appears to involve interference with key biological processes in pathogens:

  • Inhibition of Ergosterol Synthesis : this compound disrupts ergosterol biosynthesis in fungi, leading to the accumulation of toxic sterol intermediates such as squalene and lanosterol . This effect is crucial since ergosterol is a vital component of fungal cell membranes.
  • Potential Role in DNA Synthesis Inhibition : Although not conclusively established, there are indications that this compound may inhibit DNA synthesis, potentially through interactions involving its hydroxamic acid moiety .

Case Studies and Research Findings

Several studies have highlighted the promise of this compound in combating drug-resistant infections:

  • A study by Chang et al. (2015) demonstrated that this compound was non-toxic to immortalized human prostatic epithelial cells at concentrations up to 121.6 μM , suggesting a favorable safety profile for potential therapeutic use .
  • Research has indicated that this compound could serve as a lead compound for further development against A. baumannii due to its effectiveness against multiple strains, including highly resistant variants .

Eigenschaften

CAS-Nummer

135529-30-5

Molekularformel

C15H21NO3

Molekulargewicht

263.33 g/mol

IUPAC-Name

3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one

InChI

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1

InChI-Schlüssel

OQJADHLOEAOIGC-LSCVPOLPSA-N

SMILES

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C

Isomerische SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O)O)C

Kanonische SMILES

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Pyridoxatin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.